3-Chloro-6-iodo-1H-indazole
Overview
Description
“3-Chloro-6-iodo-1H-indazole” is a chemical compound with the molecular formula C7H4ClIN2 . It is an intermediate used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered benzene ring fused with a five-membered nitrogen-containing ring . The benzene ring is substituted at the 3rd position with a chlorine atom and at the 6th position with an iodine atom .
Chemical Reactions Analysis
Indazoles, including “this compound”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Scientific Research Applications
Drug Discovery and Development
3-Chloro-6-iodo-1H-indazole serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications. Its incorporation into drug-like molecules can significantly influence their biological activity, making it a valuable compound in medicinal chemistry. For instance, the triazole ring, which can be synthesized using click chemistry from azide and alkyne precursors, including indazole derivatives, is known for its ability to mimic various functional groups and interact favorably with biological targets. This interaction often involves hydrogen bonding and dipole interactions, highlighting the importance of this compound in creating compounds with high specificity and affinity for desired biological receptors (Kolb & Sharpless, 2003).
Synthesis of Complex Molecules
The structural motif of this compound is integral in synthesizing diverse heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. The C-3 arylation of indazoles, facilitated by palladium catalysis, exemplifies the compound's versatility, enabling the construction of C3-arylated indazoles. Such reactions are pivotal in creating molecules with potential applications in treating various diseases, showcasing the compound's significance in synthetic organic chemistry (Ye et al., 2013).
Functional Coatings and Material Science
Beyond its pharmaceutical applications, this compound and its derivatives find utility in the development of functional coatings and materials. The synthesis and incorporation of triazole rings, through reactions like azide-alkyne cycloaddition (click chemistry), into polymers and materials contribute to creating high-performance materials with enhanced properties such as antimicrobial and anti-fouling capabilities. This application underscores the compound's role in advancing materials science, particularly in designing innovative coatings that address specific industrial challenges (Kantheti et al., 2015).
Mechanism of Action
Target of Action
3-Chloro-6-iodo-1H-indazole is a member of the indazole class of compounds . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, they can inhibit enzymes, modulate receptors, or interfere with cellular processes . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, neurotransmission, and bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential applications of indazole compounds, these effects could include reduced cell proliferation in cancer, decreased inflammation, altered neurotransmission, or inhibited bacterial growth .
Safety and Hazards
While specific safety and hazard information for “3-Chloro-6-iodo-1H-indazole” was not found, similar compounds like “6-Iodo-1H-indazole” are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-6-iodo-1H-indazole is not well-defined. Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-chloro-6-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWXWHNPTUJKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646299 | |
Record name | 3-Chloro-6-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-18-6 | |
Record name | 3-Chloro-6-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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